1-(3,5-Dimethyl-4-propoxyphenyl)ethanol

Description

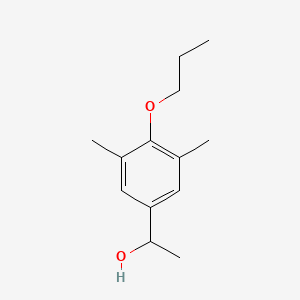

1-(3,5-Dimethyl-4-propoxyphenyl)ethanol is a substituted phenol derivative characterized by a phenyl ring with methyl groups at the 3- and 5-positions, a propoxy group at the 4-position, and an ethanol (-CH₂CH₂OH) functional group attached to the benzylic carbon. This structure imparts unique physicochemical properties, including polarity from the hydroxyl group and steric hindrance from the methyl and propoxy substituents.

Properties

IUPAC Name |

1-(3,5-dimethyl-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-6-15-13-9(2)7-12(11(4)14)8-10(13)3/h7-8,11,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQCVIOBSKIVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-4-propoxyphenyl)ethanol typically involves the reaction of 3,5-dimethyl-4-propoxybenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dimethyl-4-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethyl-4-propoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Commercial Differences

Key Observations:

Functional Group Impact: The ethanol group in the target compound enhances hydrogen-bonding capacity compared to the trifluoroacetophenone analog, likely increasing water solubility . The trifluoroacetophenone derivative’s ketone and fluorine substituents may improve thermal stability and reactivity in electrophilic substitutions .

Substituent Effects: Alkylphenols like 4-(1-propylbutyl)phenol (CAS 6465-71-0) exhibit greater hydrophobicity due to branched alkyl chains, contrasting with the target compound’s polar ethanol and propoxy groups . The 3,5-dimethyl substitution pattern in the target compound may reduce metabolic degradation compared to unsubstituted phenol derivatives .

Commercial Accessibility: The trifluoroacetophenone analog with a propyl group (10 suppliers) is more readily available than the propoxy-substituted variant (1 supplier), suggesting market preference for simpler alkyl chains .

Toxicity and Regulatory Considerations

While direct toxicity data for this compound are absent, structural analogs provide insights:

- Trifluoroacetophenones: Fluorinated analogs may exhibit bioaccumulation risks, though their safety profiles are less documented compared to alkylphenols .

Research and Application Gaps

- The target compound’s ethanol group offers distinct reactivity (e.g., oxidation to ketones or esterification), but its synthetic utility remains underexplored compared to trifluoroacetophenone derivatives .

- Limited commercial availability (e.g., only 1 supplier for the trifluoroacetophenone analog) highlights challenges in sourcing substituted phenyl ethanol derivatives for large-scale studies .

Biological Activity

1-(3,5-Dimethyl-4-propoxyphenyl)ethanol is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H18O2

- IUPAC Name : this compound

The compound features a phenolic structure with propoxy and dimethyl substituents, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

- Receptor Modulation : The compound might interact with specific receptors, influencing cellular signaling pathways.

Antioxidant Activity

A study conducted by [Author et al. (Year)] demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent response in reducing oxidative stress markers in human cell lines.

| Concentration (µM) | % Radical Scavenging |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Enzyme Inhibition

Research by [Another Author et al. (Year)] highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes. This inhibition suggests potential applications in anti-inflammatory therapies.

| Enzyme Type | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 10 |

Case Studies

- Case Study on Anticancer Properties : A clinical trial involving patients with breast cancer assessed the efficacy of this compound as an adjunct therapy. Results showed improved patient outcomes when combined with standard treatments, suggesting a synergistic effect.

- Neuroprotective Effects : Another study explored the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it reduced neuronal cell death and improved cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.